molecular formula C17H12N2O2 B3001068 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione CAS No. 63786-63-0

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

Cat. No.: B3001068
CAS No.: 63786-63-0
M. Wt: 276.295
InChI Key: KEGCPAKBCRTOHF-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a complex organic compound with a unique structure that combines elements of benzimidazole and indane-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylbenzimidazole with indane-1,3-dione under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives .

Scientific Research Applications

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an electron acceptor or donor, influencing various biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: Shares a similar core structure but lacks the benzimidazole moiety.

    Benzimidazole derivatives: Similar in structure but differ in the indane-dione component.

Uniqueness

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is unique due to its combined structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-(6-methyl-1H-benzimidazol-2-yl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-9-6-7-12-13(8-9)19-17(18-12)14-15(20)10-4-2-3-5-11(10)16(14)21/h2-8,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEOEHGBYMFJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145558
Record name 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63786-63-0
Record name 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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